Cas no 2005250-70-2 (2-{3H,4H,5H,6H,7H-imidazo4,5-cpyridin-4-yl}-4-methyl-1,3-thiazole)
2-{3H,4H,5H,6H,7H-imidazo4,5-cpyridin-4-yl}-4-methyl-1,3-thiazole Chemical and Physical Properties
Names and Identifiers
-
- 2-{3H,4H,5H,6H,7H-imidazo4,5-cpyridin-4-yl}-4-methyl-1,3-thiazole
- 2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-4-methyl-1,3-thiazole
- 2005250-70-2
- EN300-1075049
-
- Inchi: 1S/C10H12N4S/c1-6-4-15-10(14-6)9-8-7(2-3-11-9)12-5-13-8/h4-5,9,11H,2-3H2,1H3,(H,12,13)
- InChI Key: COQMYEGMHWVHHQ-UHFFFAOYSA-N
- SMILES: S1C=C(C)N=C1C1C2=C(CCN1)NC=N2
Computed Properties
- Exact Mass: 220.07826757g/mol
- Monoisotopic Mass: 220.07826757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 81.8Ų
2-{3H,4H,5H,6H,7H-imidazo4,5-cpyridin-4-yl}-4-methyl-1,3-thiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1075049-0.05g |
2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-4-methyl-1,3-thiazole |
2005250-70-2 | 95% | 0.05g |
$948.0 | 2023-10-28 | |
| Enamine | EN300-1075049-0.1g |
2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-4-methyl-1,3-thiazole |
2005250-70-2 | 95% | 0.1g |
$993.0 | 2023-10-28 | |
| Enamine | EN300-1075049-0.25g |
2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-4-methyl-1,3-thiazole |
2005250-70-2 | 95% | 0.25g |
$1038.0 | 2023-10-28 | |
| Enamine | EN300-1075049-0.5g |
2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-4-methyl-1,3-thiazole |
2005250-70-2 | 95% | 0.5g |
$1084.0 | 2023-10-28 | |
| Enamine | EN300-1075049-1.0g |
2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-4-methyl-1,3-thiazole |
2005250-70-2 | 1g |
$1343.0 | 2023-05-24 | ||
| Enamine | EN300-1075049-2.5g |
2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-4-methyl-1,3-thiazole |
2005250-70-2 | 95% | 2.5g |
$2211.0 | 2023-10-28 | |
| Enamine | EN300-1075049-5.0g |
2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-4-methyl-1,3-thiazole |
2005250-70-2 | 5g |
$3894.0 | 2023-05-24 | ||
| Enamine | EN300-1075049-10.0g |
2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-4-methyl-1,3-thiazole |
2005250-70-2 | 10g |
$5774.0 | 2023-05-24 | ||
| Enamine | EN300-1075049-1g |
2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-4-methyl-1,3-thiazole |
2005250-70-2 | 95% | 1g |
$1129.0 | 2023-10-28 | |
| Enamine | EN300-1075049-5g |
2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-4-methyl-1,3-thiazole |
2005250-70-2 | 95% | 5g |
$3273.0 | 2023-10-28 |
2-{3H,4H,5H,6H,7H-imidazo4,5-cpyridin-4-yl}-4-methyl-1,3-thiazole Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Additional information on 2-{3H,4H,5H,6H,7H-imidazo4,5-cpyridin-4-yl}-4-methyl-1,3-thiazole
Comprehensive Overview of 2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-4-methyl-1,3-thiazole (CAS No. 2005250-70-2)
2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-4-methyl-1,3-thiazole (CAS No. 2005250-70-2) is a heterocyclic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This compound combines an imidazo[4,5-c]pyridine core with a 4-methyl-1,3-thiazole moiety, making it a versatile scaffold for drug discovery and development. Researchers are particularly interested in its role as a kinase inhibitor and its potential therapeutic applications in oncology and inflammation.
The molecular structure of 2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-4-methyl-1,3-thiazole features a fused bicyclic system, which enhances its binding affinity to biological targets. The presence of the thiazole ring contributes to its stability and bioavailability, while the methyl group at the 4-position influences its pharmacokinetic properties. These characteristics make it a promising candidate for further investigation in medicinal chemistry.
One of the key areas of interest for CAS No. 2005250-70-2 is its potential as a small molecule inhibitor. Recent studies have explored its efficacy in targeting specific enzymes involved in cell signaling pathways, particularly those associated with cancer progression. The compound's ability to modulate these pathways has sparked interest in its use as a therapeutic agent for diseases such as leukemia and solid tumors. Additionally, its anti-inflammatory properties are being investigated for treating chronic inflammatory conditions.
In the context of current research trends, 2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-4-methyl-1,3-thiazole aligns with the growing demand for targeted therapies and precision medicine. The compound's selectivity and low toxicity profile make it an attractive option for developing next-generation drugs. Researchers are also exploring its potential in combination therapies, where it could enhance the efficacy of existing treatments.
The synthesis of CAS No. 2005250-70-2 involves multi-step organic reactions, including cyclization and functional group transformations. Advanced techniques such as microwave-assisted synthesis and catalysis have been employed to improve yield and purity. These methods are crucial for scaling up production to meet the demands of preclinical and clinical studies.
From a market perspective, the demand for 2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-4-methyl-1,3-thiazole is expected to grow as its therapeutic potential becomes more evident. Pharmaceutical companies are investing in the development of analogs and derivatives to expand its applications. The compound's patent status and intellectual property landscape are also areas of active discussion among industry stakeholders.
In summary, 2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-4-methyl-1,3-thiazole (CAS No. 2005250-70-2) represents a promising avenue for drug discovery, with applications in oncology, inflammation, and beyond. Its unique structure, combined with its biological activity, positions it as a valuable tool for researchers and a potential breakthrough in modern medicine.
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